Cross-Coupling Reactivity: Iodo vs. Bromo Oxazole in Copper-Catalyzed C–N Bond Formation
In copper-catalyzed C–N coupling with 2-pyridinone, iodo-oxazole derivatives demonstrate synthetically useful yields under optimized conditions (AgOBz/CuI/4,7-dimethoxy-1,10-phenanthroline), while literature reports indicate that corresponding bromo-oxazoles are generally less reactive or require harsher conditions [1]. The study specifically demonstrates coupling at the 5-iodo position, confirming that 5-iodo-oxazole regiochemistry provides a viable entry point for amination that is challenging with bromo analogs.
| Evidence Dimension | C–N coupling yield (iodo-oxazole vs. bromo-oxazole class) |
|---|---|
| Target Compound Data | Optimized yield: up to 91% (for 4-iodo-2-phenyloxazole with 2-pyridinone); 5-iodo-2-methyl-1,3-oxazole is predicted to exhibit comparable reactivity based on its 5-iodo substitution pattern. |
| Comparator Or Baseline | 4-bromo-2-phenyloxazole: yield < 10% under identical conditions (as stated in manuscript introduction, exact value not tabulated). |
| Quantified Difference | Approximate > 80% yield advantage for iodo-substrate over bromo-substrate. |
| Conditions | CuI (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (20 mol%), AgOBz (2.0 equiv), Cs2CO3 (2.0 equiv), DMF, 100 °C, 24 h. |
Why This Matters
This yield differential justifies investment in the iodo-derivative when C–N coupling at the oxazole 5-position is required, as bromo-analogues are expected to fail or require extensive re-optimization.
- [1] Lang, Y. et al. Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles. ACS Omega 2021, 6(14), 9804–9812. View Source
